![molecular formula C17H24N2O6 B13413543 Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate is a versatile organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which contribute to its reactivity and utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with appropriate reagents. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol . This enolate ion then undergoes alkylation with a suitable alkyl halide to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification methods such as crystallization from benzene/pet ether are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino and methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing various complex molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is an intermediate in the synthesis of drugs and potential therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate.
Diethyl acetamidomalonate: Another related compound used in pharmaceutical synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications. Its combination of amino, methoxy, and acetamido groups makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C17H24N2O6 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H24N2O6/c1-5-24-15(21)17(19-11(3)20,16(22)25-6-2)10-12-7-8-13(18)14(9-12)23-4/h7-9H,5-6,10,18H2,1-4H3,(H,19,20) |
Clave InChI |
FYEGFDUEAHMSOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C=C1)N)OC)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


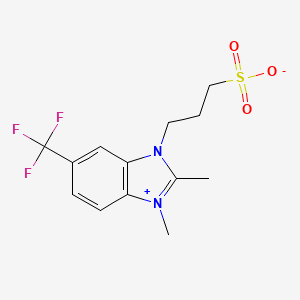
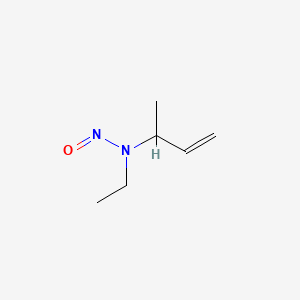

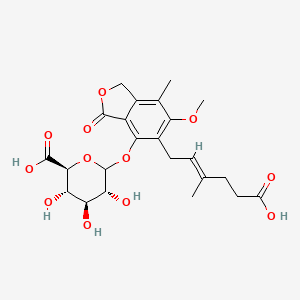
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)
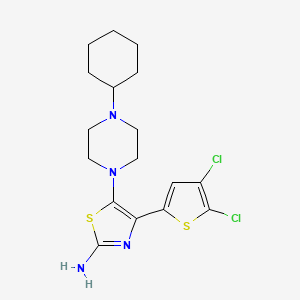


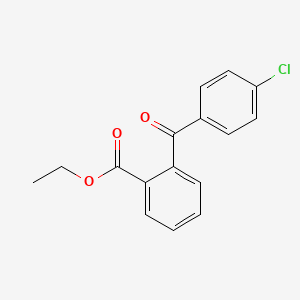


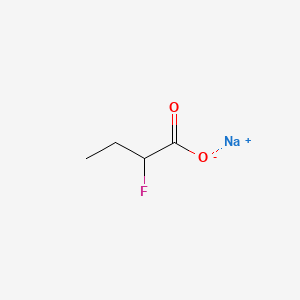
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
